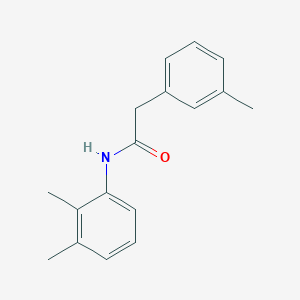
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained attention for its potential use in scientific research. DPA is a member of the acetamide class of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, protein folding, and cell survival. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor with high affinity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including modulation of calcium signaling, regulation of inflammatory pathways, and protection against oxidative stress. In animal models, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have neuroprotective effects against ischemic injury and to improve cognitive function in Alzheimer's disease models.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor in cellular and animal models. However, one limitation of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, including further investigation of its neuroprotective effects in animal models of neurodegenerative disease, exploration of its anti-inflammatory properties in models of chronic inflammation, and development of more water-soluble derivatives for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide and its potential for therapeutic use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is a promising compound for scientific research due to its potential use as a ligand for the sigma-1 receptor and its diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide for therapeutic use in humans.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dimethylbenzoyl chloride with 3-methylphenylamine to form N-(2,3-dimethylphenyl)-3-methylbenzamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide. The yield of this process is typically around 60-70%, with a purity of greater than 95%.
科学研究应用
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been used in a variety of scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes such as pain perception, cognition, and neuroprotection. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a neuroprotective agent in conditions such as Alzheimer's disease.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-4-8-15(10-12)11-17(19)18-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNZTBXFNHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)
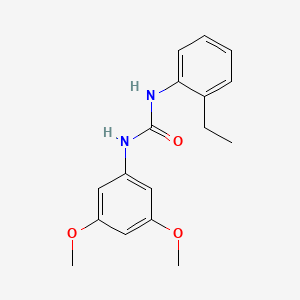
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
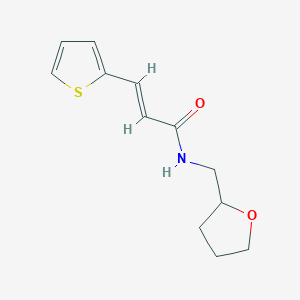
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)

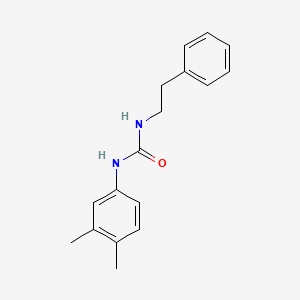
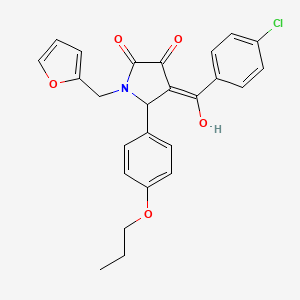
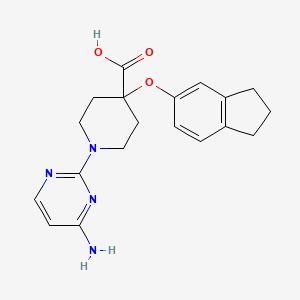
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)